3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a valuable scaffold for drug design and development.
Preparation Methods
The synthesis of 3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, where reagents like alkyl halides or aryl halides can introduce new substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Medicine: Due to its pharmacological activities, it is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological receptors, leading to its bioactive profile . The exact pathways and molecular targets depend on the specific biological activity being studied, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazole rings. The unique substitution pattern in this compound contributes to its distinct pharmacological profile and potential applications .
Properties
Molecular Formula |
C13H14N4S3 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4S3/c1-2-18-8-11-14-15-13-17(11)16-12(20-13)9-19-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
XHADCRUTXPZNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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